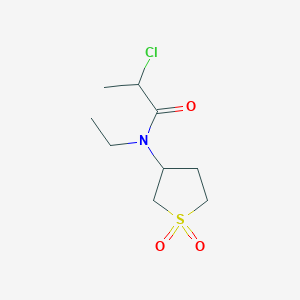
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-ethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Synthesis Techniques : Improvement in synthesis techniques for related chloro compounds was explored, emphasizing optimal reaction conditions and high yields (Song, 2007).
- Reactivity and Mechanisms : Studies on similar chloro compounds discussed the reactivity and potential mechanisms in chemical reactions, providing insights into the synthesis of complex molecules (Jansson et al., 2006).
Drug Design and Pharmacology
- Analgesic and Anti-inflammatory Activities : Research on derivatives of related chloro compounds highlighted their potential in developing analgesic and anti-inflammatory drugs (Alagarsamy et al., 2015).
- Antidepressant and Nootropic Agents : Synthesis of Schiff’s bases and azetidinones of similar chloro compounds was investigated for potential antidepressant and nootropic activities (Thomas et al., 2016).
Agricultural Applications
- Herbicidal Activity : Certain chloro compounds were synthesized and found to exhibit significant herbicidal activities, introducing a new class of herbicides (Wang et al., 2004).
- Phytotoxicity in Soils : The phytotoxicity of herbicides, including chloro compounds, was studied in relation to soil properties, contributing to the understanding of herbicide-soil interactions (Harrison et al., 1976).
Material Science and Biochemistry
- Metal Complexes and Antioxidant Activities : Research on metal complexes of similar chloro compounds explored their potential antioxidant activities and possible applications in material science (Yeşilkaynak, 2016).
Molecular Biology and Biotechnology
- DNA and Protein Interactions : Studies on dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamides, including chloro compounds, focused on their interactions with DNA and proteins, suggesting potential applications in molecular biology (Zheng et al., 2015).
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, as well as its potential hazards to human health and the environment.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic methods, potential applications, and areas that need further investigation.
For a specific analysis of “2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-ethylpropanamide”, you may need to consult specialized databases or experts in the field. Please note that handling and experimenting with chemicals should always be done under the guidance of a trained professional, following all necessary safety precautions.
Propriétés
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3S/c1-3-11(9(12)7(2)10)8-4-5-15(13,14)6-8/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIBFKKTLCVMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-ethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(6-ethoxypyridazin-3-yl)methanone](/img/structure/B2463350.png)
![3-Piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2463351.png)
![Methyl 1-[(4-chlorophenyl)amino]cyclopropane-1-carboxylate](/img/structure/B2463353.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-phenylurea](/img/structure/B2463354.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2463356.png)
![(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine](/img/structure/B2463359.png)
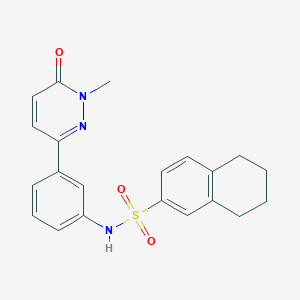
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2463362.png)
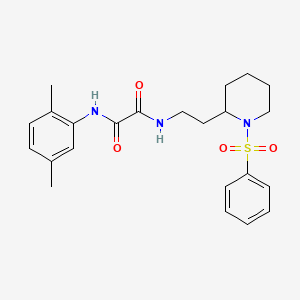
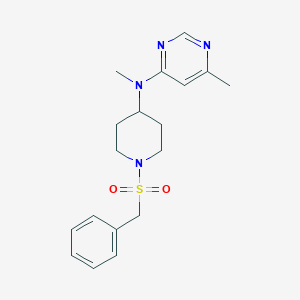
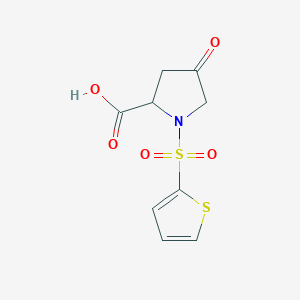
![[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2463366.png)
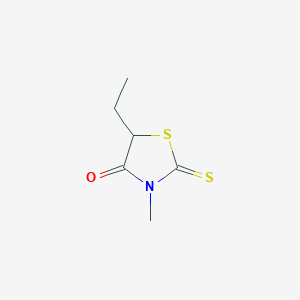
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2463371.png)